(S)-KT109

Endocannabinoid Signaling Lipid Metabolism Enzyme Inhibition

Procure (S)-KT109 as the essential stereochemical control for DAGLβ inhibition studies. Exhibiting 50-fold lower DAGLβ potency (IC50=39.81 nM) and 251-fold lower ABHD6 off-target activity versus (R)-KT109, this enantiomer enables precise target validation. Ideal for titrating DAGLβ blockade or deconvoluting serine hydrolase profiles. Not for human use.

Molecular Formula C27H26N4O
Molecular Weight 422.5 g/mol
Cat. No. B3026274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-KT109
Molecular FormulaC27H26N4O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m0/s1
InChIKeyJKJMWHULJIOKPJ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-KT109: A Structurally Defined DAGLβ/ABHD6 Inhibitor with 50‑Fold Lower Potency Than Its (R)‑Enantiomer for Control‑Group Experimentation


(S)-KT109 is the (S) enantiomer of the diacylglycerol lipase β (DAGLβ) inhibitor KT109, a triazole urea compound belonging to the piperidyl‑1,2,3‑triazole urea class [1]. As a single stereoisomer, (S)-KT109 serves as a less potent inhibitor of DAGLβ (IC50 = 39.81 nM), DAGLα‑mediated hydrolysis (IC50 = 794.3 nM), and α/β‑hydrolase domain‑containing protein 6 (ABHD6; IC50 = 630.9 nM) compared to its (R)‑enantiomer, (R)-KT109, which exhibits sub‑nanomolar potency against DAGLβ (IC50 = 0.79 nM) . The compound possesses a molecular formula of C27H26N4O and a molecular weight of 422.5 g/mol, with practical solubility in DMSO (10 mg/mL) and DMF (10 mg/mL) supporting reproducible in vitro experimentation .

Enantiomer‑Specific Potency Precludes Substitution of (S)-KT109 with (R)-KT109 or Racemic KT109 Without Quantified Functional Impact


The triazole urea scaffold of KT109 possesses a single chiral center, giving rise to two distinct enantiomers with markedly divergent inhibitory profiles against serine hydrolases [1]. (S)-KT109 displays a 50‑fold reduction in DAGLβ inhibitory potency (IC50 = 39.81 nM) relative to its (R)‑enantiomer (IC50 = 0.79 nM), a 316‑fold reduction in ABHD6 inhibitory potency (IC50 = 630.9 nM vs. 2.51 nM), and a substantially attenuated effect on DAGLα‑mediated hydrolysis (IC50 = 794.3 nM) . Racemic KT109 exhibits an intermediate potency profile with an IC50 of 42 nM against DAGLβ and a confounding off‑target inhibition of ABHD6 (IC50 = 16 nM) . Consequently, the three forms—(S)-KT109, (R)-KT109, and racemic KT109—are not functionally interchangeable. The selection of (S)-KT109 is warranted exclusively when experimental design requires a reduced‑potency stereoisomer, such as for enantiomer‑specific control experiments or for titrating DAGLβ inhibition to sub‑maximal levels.

Quantitative Evidence of (S)-KT109 Differentiation: Head‑to‑Head Comparative Potency Data Across Three Serine Hydrolase Targets


DAGLβ Inhibitory Potency: (S)-KT109 Exhibits 50‑Fold Weaker Inhibition Than (R)-KT109

(S)-KT109 is a substantially less potent inhibitor of diacylglycerol lipase β (DAGLβ) than its (R)-enantiomer. In recombinant enzyme assays, (S)-KT109 exhibits an IC50 of 39.81 nM, whereas (R)-KT109 achieves an IC50 of 0.79 nM, representing a 50.4‑fold difference in potency [1]. Racemic KT109 shows an intermediate IC50 of 42 nM . This data is derived from competitive activity‑based protein profiling (ABPP) assays performed under identical experimental conditions, enabling direct quantitative comparison [1].

Endocannabinoid Signaling Lipid Metabolism Enzyme Inhibition

ABHD6 Off‑Target Inhibition: (S)-KT109 Shows 316‑Fold Weaker Binding Than (R)-KT109

The off‑target inhibition of ABHD6 represents a critical differentiator among KT109 stereoisomers. (S)-KT109 demonstrates an IC50 of 630.9 nM against ABHD6, in stark contrast to (R)-KT109 which potently inhibits ABHD6 with an IC50 of 2.51 nM—a 251‑fold difference . Racemic KT109 inhibits ABHD6 with an IC50 of 16 nM . This stereochemical discrimination indicates that the (S)‑configuration significantly impairs binding to the ABHD6 active site relative to the (R)‑configuration.

Off‑Target Selectivity ABHD6 Inhibition Serine Hydrolase Profiling

DAGLα‑Mediated Hydrolysis: (S)-KT109 Exhibits Weak Inhibition with IC50 = 794.3 nM

In assays measuring DAGLα‑mediated hydrolysis of 1‑stearoyl‑2‑arachidonoyl‑sn‑glycerol, (S)-KT109 displays an IC50 of 794.3 nM, while (R)-KT109 effectively blocks this activity at sub‑nanomolar concentrations . Racemic KT109 exhibits ~60‑fold selectivity for DAGLβ over DAGLα, with an IC50 for DAGLα estimated at ~2.5 μM based on this selectivity ratio . The weak inhibition of DAGLα by (S)-KT109 further underscores its reduced pan‑lipase inhibitory profile compared to its (R)‑counterpart.

DAGLα Isoform Selectivity 2‑AG Biosynthesis Enzyme Kinetics

Enantiomeric Functional Discrimination: (S)-KT109 Enables Stereochemical Control Experiments in DAGLβ Pharmacology

The stereochemical basis for the reduced potency of (S)-KT109 relative to (R)-KT109 has been established through comparative activity‑based protein profiling (ABPP) across a panel of serine hydrolases. (S)-KT109 exhibits uniformly lower inhibitory activity against DAGLβ, DAGLα, and ABHD6, with potency reductions ranging from 50‑fold to 316‑fold across these three targets . In Neuro2A cells treated in situ with 50 nM KT109 (racemic) for 4 hours, ABPP‑SILAC analysis revealed ≥90% inhibition of both DAGLβ and ABHD6, with no inhibition of other detected serine hydrolases, confirming that the triazole urea scaffold retains target engagement but with enantiomer‑dependent potency [1].

Stereochemistry‑Activity Relationship Chemical Probe Validation Negative Control

Physicochemical and Handling Properties: (S)-KT109 Matches (R)-KT109 in Solubility and Stability for Seamless Experimental Integration

Despite the pronounced differences in biological potency, (S)-KT109 and (R)-KT109 share identical physicochemical properties that facilitate their parallel use in controlled experiments. Both enantiomers exhibit solubility of 10 mg/mL in DMSO and 10 mg/mL in DMF, enabling preparation of matched stock solutions . Both compounds are formulated as crystalline solids with ≥98% purity and are stable for ≥2 years when stored at -20°C . The molecular formula (C27H26N4O) and molecular weight (422.5 g/mol) are identical, eliminating vehicle‑control discrepancies when comparing enantiomers in the same assay system.

Compound Handling Solubility Profile Stock Solution Preparation

Defined Research Applications of (S)-KT109 in DAGLβ/ABHD6 Pharmacology, Control Experiments, and Dose‑Response Optimization


Stereochemical Negative Control for (R)-KT109 in DAGLβ‑Dependent Phenotypic Assays

When (R)-KT109 is employed as a potent DAGLβ inhibitor (IC50 = 0.79 nM) in cell‑based or in vivo studies, (S)-KT109 serves as the optimal negative control due to its 50‑fold reduction in DAGLβ inhibitory potency (IC50 = 39.81 nM) and 251‑fold reduction in ABHD6 off‑target inhibition (IC50 = 630.9 nM vs. 2.51 nM for (R)-KT109) . This stereochemical control enables researchers to attribute observed phenotypic changes specifically to DAGLβ engagement by the active enantiomer rather than to off‑target effects of the triazole urea scaffold. In studies of macrophage inflammatory signaling where KT109 (racemic) was shown to block LPS‑induced responses, the use of (S)-KT109 would provide essential validation that the anti‑inflammatory effects are stereospecific [1].

Dose‑Response Curve Construction for Partial DAGLβ Inhibition Studies

The intermediate potency of (S)-KT109 (DAGLβ IC50 = 39.81 nM) fills a critical gap between the sub‑nanomolar potency of (R)-KT109 and the micromolar activity of earlier‑generation DAGLβ inhibitors. This positions (S)-KT109 as a valuable tool for titrating DAGLβ inhibition to achieve partial blockade, enabling investigation of graded DAGLβ activity on downstream lipid mediators such as 2‑arachidonoylglycerol (2‑AG), arachidonic acid, and eicosanoids . The compound's minimal inhibition of ABHD6 (IC50 = 630.9 nM) at concentrations near its DAGLβ IC50 further supports its use in studies requiring DAGLβ‑selective modulation without confounding ABHD6 inhibition [1].

ABHD6‑Minimized DAGLβ Profiling in Serine Hydrolase Selectivity Panels

In competitive ABPP studies designed to map the serine hydrolase selectivity landscape of triazole urea inhibitors, (S)-KT109 provides a distinct stereochemical fingerprint. At concentrations up to 100 nM, (S)-KT109 exhibits negligible inhibition of ABHD6 (IC50 = 630.9 nM) and DAGLα (IC50 = 794.3 nM), whereas racemic KT109 at 50 nM produces ≥90% inhibition of both DAGLβ and ABHD6 in Neuro2A cells [1]. This differential profile enables researchers to use (S)-KT109 to deconvolute DAGLβ‑specific contributions from ABHD6‑mediated effects in complex proteomic experiments, particularly when paired with the selective ABHD6 inhibitor KT195 (IC50 = 10 nM) [2].

Validation of DAGLβ‑Selective Chemical Probes in Inflammatory Pain Models

In preclinical studies of inflammatory and neuropathic pain, where KT109 (racemic) demonstrated antinociceptive activity in LPS‑induced inflammatory pain, chronic constrictive injury, and paclitaxel‑induced neuropathic pain models, (S)-KT109 can serve as a stereochemical control to confirm DAGLβ‑dependence of the observed analgesic effects . The 50‑fold lower potency of (S)-KT109 against DAGLβ (IC50 = 39.81 nM) and 251‑fold lower potency against ABHD6 (IC50 = 630.9 nM) relative to (R)-KT109 makes it an ideal comparator for distinguishing target‑mediated analgesia from potential off‑target or scaffold‑related effects [1]. This application is particularly relevant given that liposomal encapsulation of KT109 achieved a >100‑fold enhancement in antinociceptive potency in vivo, underscoring the need for precise stereochemical controls in translational studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-KT109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.